4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine
Brand Name: Vulcanchem
CAS No.: 1597258-74-6
VCID: VC2765793
InChI: InChI=1S/C12H21N3O/c1-2-7-15-9-12(8-14-15)16-10-11-3-5-13-6-4-11/h8-9,11,13H,2-7,10H2,1H3
SMILES: CCCN1C=C(C=N1)OCC2CCNCC2
Molecular Formula: C12H21N3O
Molecular Weight: 223.31 g/mol

4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine

CAS No.: 1597258-74-6

Cat. No.: VC2765793

Molecular Formula: C12H21N3O

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine - 1597258-74-6

Specification

CAS No. 1597258-74-6
Molecular Formula C12H21N3O
Molecular Weight 223.31 g/mol
IUPAC Name 4-[(1-propylpyrazol-4-yl)oxymethyl]piperidine
Standard InChI InChI=1S/C12H21N3O/c1-2-7-15-9-12(8-14-15)16-10-11-3-5-13-6-4-11/h8-9,11,13H,2-7,10H2,1H3
Standard InChI Key RYXWEPSGFPIHSD-UHFFFAOYSA-N
SMILES CCCN1C=C(C=N1)OCC2CCNCC2
Canonical SMILES CCCN1C=C(C=N1)OCC2CCNCC2

Introduction

Chemical Identity and Properties

4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine is characterized by a distinct molecular structure that combines multiple pharmacologically relevant elements. The compound features a piperidine ring linked to a pyrazole moiety via an oxymethyl group, with a propyl chain attached to the pyrazole ring. This arrangement creates a molecule with both lipophilic and hydrophilic regions, potentially favorable for biological interactions.

Physical and Chemical Characteristics

The compound possesses specific chemical and physical properties that define its behavior in various environments. These properties are crucial for understanding its potential applications and reactivity patterns.

Table 1: Basic Physical and Chemical Properties of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine

PropertyValue
CAS Number1597258-74-6
Molecular FormulaC₁₂H₂₁N₃O
Molecular Weight223.31 g/mol
Physical StateNot specified in literature
SolubilityNot fully documented
Melting PointNot reported in available literature
Boiling PointNot reported in available literature

The compound contains three nitrogen atoms—two in the pyrazole ring and one in the piperidine ring—providing potential hydrogen bond acceptor sites. The oxygen atom in the oxymethyl linkage offers additional hydrogen bond accepting capabilities, potentially enhancing the compound's interactions with biological targets .

Structural Identifiers

For precise identification and database referencing, various structural identifiers are assigned to this compound. These identifiers are essential for unambiguous communication in scientific literature and chemical databases.

Table 2: Structural Identifiers of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine

Identifier TypeValue
IUPAC Name4-[(1-propylpyrazol-4-yl)oxymethyl]piperidine
InChIInChI=1S/C12H21N3O/c1-2-7-15-9-12(8-14-15)16-10-11-3-5-13-6-4-11/h8-9,11,13H,2-7,10H2,1H3
InChIKeyRYXWEPSGFPIHSD-UHFFFAOYSA-N
SMILESCCCN1C=C(C=N1)OCC2CCNCC2
PubChem CID114608505

These identifiers facilitate the retrieval of information about the compound from chemical databases and ensure accurate structural representation in scientific communications .

Structural Analysis

Structural Components

  • Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted at position 1 with a propyl chain and at position 4 with an oxymethyl linker .

  • Oxymethyl Linker: A methylene ether group (-CH₂-O-) that connects the pyrazole and piperidine moieties, providing conformational flexibility to the molecule.

  • Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom. This ring is substituted at position 4 with the oxymethyl linker connected to the pyrazole moiety .

The propyl chain attached to the pyrazole ring introduces lipophilicity to the molecule, potentially enhancing membrane permeability, while the basic nitrogen of the piperidine ring contributes to the compound's water solubility and potential for salt formation.

Comparison with Related Compounds

Examining related compounds can provide valuable insights into the potential properties and applications of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine. Several structural analogs with similar chemical features have been reported in the literature.

Structural Analogs

Table 3: Comparison of 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine with Selected Related Compounds

CompoundStructure FeaturesMolecular WeightPotential ApplicationsReference
4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidinePyrazole with propyl substitution, oxymethyl linker, piperidine223.31 g/molMedicinal chemistry intermediate
4-(1-propyl-1H-pyrazol-4-yl)piperidineDirect connection between pyrazole and piperidine (no oxymethyl linker)193.29 g/molSimilar to parent compound
4-(4-m-Tolylpyrazol-1-yl)-piperidinePyrazole with tolyl substitution, direct connection to piperidine241.33 g/molNot specifically documented
4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidinePyrazole with chlorophenyl substitution, direct connection to piperidine261.75 g/molResearch chemical

These structural analogs differ primarily in the nature of the substituents on the pyrazole ring and the type of linkage between the pyrazole and piperidine moieties. Such variations can significantly impact physicochemical properties, binding affinities, and biological activities .

Pharmacophore Analysis

The recurring structural elements across these related compounds suggest potential pharmacophoric features that might be important for biological activity:

  • A basic nitrogen center (piperidine)

  • An aromatic or heteroaromatic ring system (pyrazole)

  • Hydrophobic substituents (alkyl or aryl groups)

  • Hydrogen bond acceptors (nitrogen atoms in the heterocycles)

These structural elements are commonly associated with compounds that interact with various biological targets, including enzymes, receptors, and ion channels .

Future Research Directions

Research on 4-(1-Propyl-1H-pyrazol-4-yloxymethyl)-piperidine and related compounds could be expanded in several promising directions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator